N-{(1E)-3-[(2E)-2-(5-bromo-2-hydroxy-3-methylbenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a brominated phenol, a hydrazinecarbonyl group, and a diethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps. One common method includes the condensation of 5-bromo-2-hydroxy-3-methylbenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with 4-(diethylamino)benzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while reduction of the hydrazone group produces hydrazine derivatives .
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the brominated phenol moiety may interact with cellular signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Uniqueness
N-[(1E)-1-{N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of a brominated phenol, a hydrazone group, and a diethylamino phenyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds .
Properties
Molecular Formula |
C28H29BrN4O3 |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H29BrN4O3/c1-4-33(5-2)24-13-11-20(12-14-24)16-25(31-27(35)21-9-7-6-8-10-21)28(36)32-30-18-22-17-23(29)15-19(3)26(22)34/h6-18,34H,4-5H2,1-3H3,(H,31,35)(H,32,36)/b25-16+,30-18+ |
InChI Key |
SJXVERWVTARMKN-WNIKTKSOSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=CC(=C2)Br)C)O)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC(=C2)Br)C)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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